tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
Description
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O5/c1-13(22)15-7-5-6-8-16(15)17(23)21-9-10-25-14(12-21)11-20-18(24)26-19(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,20,24) |
InChI Key |
DJAVYRDPSKVAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Morpholine Core
The initial step involves synthesizing the morpholine ring, which serves as the central scaffold. This is typically achieved via:
- Reaction of diethanolamine with formaldehyde or other aldehydes to cyclize into the morpholine ring.
- Alternatively, nucleophilic substitution reactions starting from amino alcohols or aminoethers.
Reaction Conditions:
- Acidic or basic catalysis, elevated temperatures (~80-120°C), and suitable solvents such as ethanol or acetic acid.
Introduction of the 4-Substituent (2-Acetylbenzoyl Group)
The next step involves attaching the 2-acetylbenzoyl group at the 4-position of the morpholine ring:
- Acylation with 2-acetylbenzoyl chloride or a similar acyl chloride derivative.
- Base-mediated coupling using triethylamine or pyridine to neutralize HCl generated during acylation.
Reaction Conditions:
- Anhydrous solvents like dichloromethane or tetrahydrofuran, with cooling to control exothermic reactions.
Functionalization at the 2-Position with Methylene Carbamate
The morpholine nitrogen at the 2-position is then functionalized with a carbamate group:
- Reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base (e.g., triethylamine).
- This step protects the amine as a tert-butyl carbamate, providing steric bulk and stability.
Reaction Conditions:
- Conducted at low temperatures (~0°C to room temperature) in inert solvents such as dichloromethane.
Attachment of the Methyl Carbamate Group
The final step involves linking the carbamate-protected amino group to a methyl group:
- Reaction of the amino group with formaldehyde or other methylating agents, followed by carbamate formation.
- Alternatively, direct coupling with a suitable carbamoyl chloride derivative.
Reaction Conditions:
- Mild bases and controlled temperatures to prevent over-alkylation or side reactions.
Purification and Characterization
- Purification is achieved via column chromatography or recrystallization.
- Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Morpholine ring formation | Diethanolamine + aldehyde | Acidic/basic, heat | Scaffold synthesis |
| 2 | Acylation | 2-Acetylbenzoyl chloride | Triethylamine, dichloromethane | Attach aromatic acyl group |
| 3 | Carbamate protection | tert-Butyl chloroformate | Low temperature, inert solvent | Protect amine group |
| 4 | Methyl carbamate linkage | Formaldehyde or carbamoyl chloride | Mild base, room temp | Final functionalization |
| 5 | Purification | Chromatography | Standard techniques | Isolate pure compound |
Data Tables
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Morpholine ring formation | Diethanolamine + aldehyde | Ethanol | 80-120°C | ~70-85% | Efficient ring closure |
| Acylation | 2-Acetylbenzoyl chloride | Dichloromethane | 0-25°C | ~60-75% | Requires dry conditions |
| Carbamate protection | tert-Butyl chloroformate | Dichloromethane | 0°C to RT | ~65-80% | Protects amine functionality |
| Methyl carbamate linkage | Formaldehyde | Methanol | RT | Variable | Final step |
Notes on Industrial Scale and Optimization
- Large-scale synthesis employs continuous flow reactors to improve safety and reproducibility.
- Reaction parameters such as temperature, solvent purity, and reagent stoichiometry are optimized to maximize yield and minimize impurities.
- Purification often involves crystallization or preparative chromatography, depending on scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or morpholine derivatives.
Scientific Research Applications
tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 2-acetylbenzoyl group distinguishes it from halogenated (e.g., 41ε) or heterocyclic (e.g., 42d) analogues. The acetyl group may enhance hydrophobic interactions compared to polar substituents like hydroxyl or thiazole .
- Heterocycle Impact : Replacing morpholine with oxazolidine (as in (S)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate) introduces chirality and alters hydrogen-bonding capacity due to the hydroxymethyl group .
Physicochemical and Intermolecular Properties
- Hydrogen Bonding : The target compound’s acetylbenzoyl group may engage in C=O···H–N or C=O···H–O interactions, similar to the O–H···O bonds (2.647 Å) observed in tert-Butyl N-Hydroxycarbamate .
- Lipophilicity : The acetyl group increases hydrophobicity compared to hydroxyl or methoxy substituents (e.g., ’s compound with O–H···O chains) .
- Thermal Stability : tert-Butyl carbamates generally exhibit high thermal stability, but decomposition temperatures vary with substituent electron-withdrawing/donating effects.
Biological Activity
tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound with notable potential in medicinal chemistry. Its structural features, including a morpholine ring and an acetylbenzoyl moiety, suggest diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H26N2O5
- Molecular Weight : 362.4 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group, which enhances lipophilicity, and a morpholine ring that may facilitate interactions with biological targets. The acetylbenzoyl moiety is critical for its biological activity.
The mechanism of action of this compound involves interaction with specific enzymes and receptors, potentially acting as an inhibitor or modulator.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit proteases or other enzymes involved in disease pathways, impacting cellular processes.
- Receptor Modulation : It may act on various receptors, altering signaling pathways that could lead to therapeutic effects.
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment and antiviral applications.
Case Studies and Findings:
- Antiviral Activity : Preliminary studies suggest that the compound can inhibit viral proteases, making it a candidate for antiviral drug development. Interaction studies have shown binding affinity to retroviral proteases .
- Anticancer Properties : The compound's structural features allow it to target cancer cell pathways effectively. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent .
- Enzyme Interaction Studies :
Comparative Analysis
When compared to similar compounds, this compound shows unique structural characteristics that enhance its biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-butyl methyl(morpholin-2-ylmethyl)carbamate | Lacks acetylbenzoyl group | Simpler structure with different activity |
| 4-bromopyridin-2-yl methylcarbamate | Contains a brominated pyridine | Different electronic properties affecting reactivity |
| 1-methylpyrrolidine derivatives | Contains a pyrrolidine ring | Distinct biological profiles due to ring structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
